molecular formula C14H12O B12091255 4-Methyl-2-phenylbenzaldehyde CAS No. 934691-49-3

4-Methyl-2-phenylbenzaldehyde

Cat. No.: B12091255
CAS No.: 934691-49-3
M. Wt: 196.24 g/mol
InChI Key: ADLQUUGWPYVXKM-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylbenzaldehyde is an aromatic aldehyde with the molecular formula C14H12O. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts formylation of toluene with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions . Another method includes the use of aluminum hemiaminal intermediates in a two-step, one-pot reduction/cross-coupling procedure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.

Major Products Formed:

    Oxidation: 4-Methyl-2-phenylbenzoic acid.

    Reduction: 4-Methyl-2-phenylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-2-phenylbenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylbenzaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in various biochemical processes. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

    Benzaldehyde: Similar in structure but lacks the methyl and phenyl groups.

    4-Methylbenzaldehyde: Similar but lacks the additional phenyl group.

    2-Phenylbenzaldehyde: Similar but lacks the methyl group.

Uniqueness: 4-Methyl-2-phenylbenzaldehyde is unique due to the presence of both methyl and phenyl groups, which enhance its reactivity and versatility in chemical syntheses. These substituents also influence its physical and chemical properties, making it distinct from other related compounds .

Properties

CAS No.

934691-49-3

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-methyl-2-phenylbenzaldehyde

InChI

InChI=1S/C14H12O/c1-11-7-8-13(10-15)14(9-11)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

ADLQUUGWPYVXKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C2=CC=CC=C2

Origin of Product

United States

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